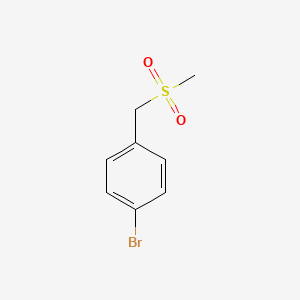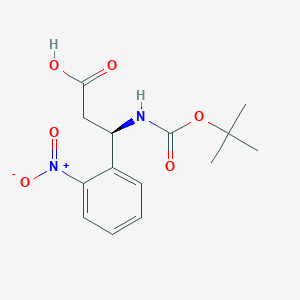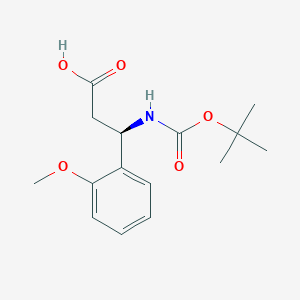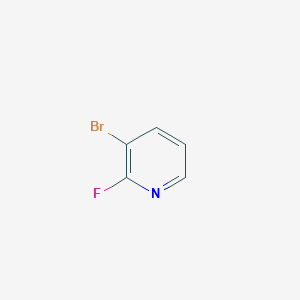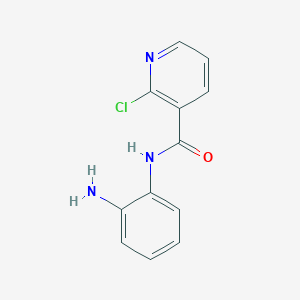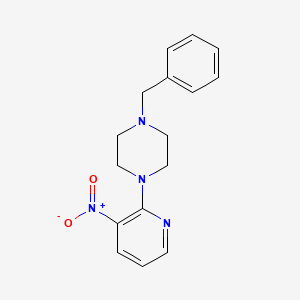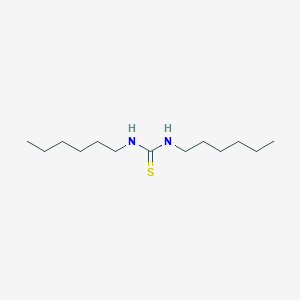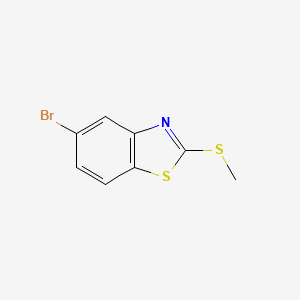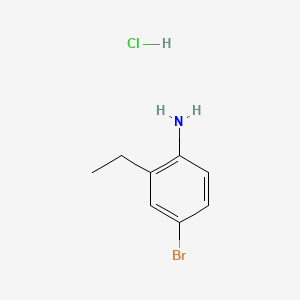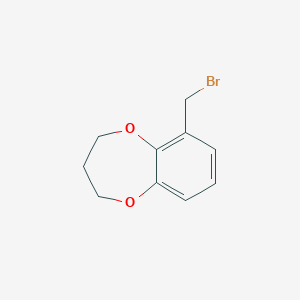
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a brominated organic molecule that is of interest due to its potential applications in synthetic chemistry. While the specific compound is not directly mentioned in the provided papers, related bromomethyl compounds and their derivatives are extensively studied for their utility in constructing complex molecular frameworks, which suggests the importance of such brominated intermediates in synthetic strategies.
Synthesis Analysis
The synthesis of bromomethyl compounds typically involves multi-step reactions starting from simple precursors. For instance, 6-Bromomethyl-4H-1,3-dioxin is prepared from allyl iodide and then used to alkylate various enolates, leading to further transformations or retrocycloaddition reactions . Similarly, the synthesis of complex molecules like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol involves a multi-step process starting from brominated phenylmethanol . These examples highlight the versatility of bromomethyl compounds in organic synthesis, which can be extrapolated to the synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
Molecular Structure Analysis
The molecular structure of brominated compounds is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of a dibromomethyl-substituted biindenylidenedione was analyzed, revealing insights into the molecular arrangement . Similarly, the structure of a benzazepine derivative was confirmed by X-ray crystallography . These structural analyses are crucial for understanding the reactivity and potential applications of brominated compounds.
Chemical Reactions Analysis
Bromomethyl compounds participate in various chemical reactions, including endo-conjugate addition with carbon and nitrogen nucleophiles , cyclization under Mitsunobu conditions , and reactions with BBr3 for demethylation . These reactions are indicative of the reactivity of bromomethyl groups, which can be leveraged for constructing diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be significantly altered by substituting hydrogen atoms with bromine. For instance, the substitution of hydrogen atoms in the methyl group on the benzene rings of biindenylidenedione with bromines affected its UV-Vis absorption spectra, photochromic, and photomagnetic properties . Such modifications can be used to tailor the properties of the compounds for specific applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a key intermediate in synthesizing analogs of 3,4-dihydro-2H-1,5benzodioxepine, which possess significant biological properties. For instance, some members of this series are unique -adrenergic stimulants and show bronchial dilator activity. Additionally, the antifungal strobilurins I and K are derivatives of this compound (Damez, Labrosse, Lhoste, & Sinou, 2001).
- It has been synthesized via various methods, such as condensation of benzene-1,2-diol and 1,3-dichloro-2-hydroxypropane, followed by oxidation or an allylation-epoxidation-cyclization-oxidation sequence. Alternative synthesis methods include Dieckmann cyclization of a diester with sodium tert-butoxide (Rosnati & Marchi, 1962).
Biological and Pharmacological Applications
- Some derivatives, like 7-(1-Amino-2-phenylethyl)-2H-3,4-dihydro-1,5-benzodioxepine, have been synthesized and studied for their local anesthetic activity. These compounds were produced via the Leuckart reaction and show potential in pharmacological applications (Daukshas et al., 1989).
- New 3-Aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones were synthesized and showed significant anti-inflammatory activity. This highlights the potential of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine derivatives in the development of anti-inflammatory drugs (Labanauskas et al., 2001).
Physical and Structural Analysis
- The conformation and structural characteristics of 3,4-dihydro-2H-1,5-benzodioxepin derivatives have been extensively studied. X-ray diffraction and NMR techniques have been used to determine the molecular conformation and explore the structural aspects of these compounds, which is essential for understanding their chemical behavior and potential applications (Steward, Hoyes, & Prichard, 1973).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4H,2,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRNTKFXSFDJCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383513 |
Source


|
| Record name | 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
CAS RN |
499770-96-6 |
Source


|
| Record name | 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



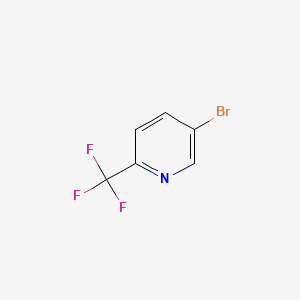
![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)
